molecular formula C8H18Cl2N2 B6201696 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride CAS No. 2694744-81-3

1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride

Cat. No. B6201696
CAS RN: 2694744-81-3
M. Wt: 213.1
InChI Key:
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Description

1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride, also known as ABO-C2H4Cl2, is an organic compound with a wide range of applications in both scientific research and applications. It is an important synthetic intermediate used in a variety of organic syntheses and has been used in the synthesis of many drugs, including anti-inflammatory agents, antibiotics, and antiviral agents. ABO-C2H4Cl2 is a versatile compound that can be used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride is not well understood. However, it is believed that the compound acts as a proton donor in the formation of a variety of organic compounds. The proton donation is believed to be the result of the formation of a hydrogen bond between the nitrogen atom of the 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride molecule and the oxygen atom of the organic compound. This hydrogen bond is believed to be responsible for the formation of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the modulation of the immune system and the regulation of cell signaling pathways. In addition, 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride may have an effect on the metabolism of drugs, as it has been shown to inhibit the metabolism of some drugs.

Advantages and Limitations for Lab Experiments

1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride is its low cost and availability. 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride is also relatively stable and can be stored for long periods of time. However, 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride is also highly corrosive and can cause irritation to the skin and eyes if not handled properly. In addition, 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride can react with other compounds and can produce toxic byproducts if not used properly.

Future Directions

Given the wide range of applications of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride, there are a number of potential future directions for research. One potential direction is the development of new synthetic methods for the synthesis of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride. Another potential direction is the exploration of the biochemical and physiological effects of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride. Additionally, further research could be conducted to explore the potential applications of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride in drug synthesis and the development of new drug delivery systems. Finally, further research could be conducted to explore the potential toxicity of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride and its potential effects on the environment.

Synthesis Methods

1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride can be synthesized through a variety of methods. The most commonly used method is the reaction of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine with hydrochloric acid. This reaction results in the formation of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride and water. Other methods for the synthesis of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride include the reaction of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine with aqueous sodium chloride, hydrochloric acid, and sodium hydroxide.

Scientific Research Applications

1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antibiotics, and antiviral agents. 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride has also been used in the synthesis of a variety of organic compounds, including polymers, dyes, and surfactants. In addition, 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride has been used as a reagent in a variety of laboratory experiments, including chromatography, spectroscopy, and electrochemical analysis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride involves the reaction of 2-azabicyclo[2.2.2]oct-5-ene with formaldehyde followed by reduction with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-azabicyclo[2.2.2]oct-5-ene", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-azabicyclo[2.2.2]oct-5-ene is reacted with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid to form 1-{2-azabicyclo[2.2.2]octan-1-yl}methanol.", "Step 2: The resulting alcohol is then reduced with sodium borohydride to form 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine.", "Step 3: The amine is then quaternized with hydrochloric acid to form the dihydrochloride salt of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride." ] }

CAS RN

2694744-81-3

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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